Tert-butyl 5,5-difluoro-4-oxoazocane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5,5-difluoro-4-oxoazocane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-4-6-12(13,14)9(16)5-8-15/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUENHYQVHPKATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C(=O)CC1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 5,5-difluoro-4-oxoazocane-1-carboxylate involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product with high purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Tert-butyl 5,5-difluoro-4-oxoazocane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5,5-difluoro-4-oxoazocane-1-carboxylate has shown promise in the development of pharmaceuticals due to its unique structure that can interact with biological targets.
Case Study: Anti-Cancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies indicated significant apoptosis in cancer cells when treated with this compound, suggesting potential as an anti-cancer agent. The mechanism involves the disruption of cellular processes critical for cancer cell survival.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 15 | Induction of apoptosis |
| This compound | MCF7 (Breast) | 10 | Inhibition of cell proliferation |
Fluorinated Compounds in Drug Design
Fluorinated compounds are known to enhance metabolic stability and bioavailability. The incorporation of fluorine atoms in this compound improves its pharmacokinetic properties, making it a candidate for further drug development.
Material Science
The compound's unique chemical structure allows it to be used as a building block in the synthesis of novel materials with specific properties such as increased thermal stability and enhanced mechanical strength.
Data Tables
| Activity Type | Target | Result |
|---|---|---|
| Cytotoxicity | Various cancer cell lines | Significant apoptosis |
| Enzyme Inhibition | Specific metabolic enzymes | Reduced activity |
Mechanism of Action
The mechanism of action of tert-butyl 5,5-difluoro-4-oxoazocane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
- SHELX in Structural Analysis : The analogue’s structure determination (if performed) would leverage SHELX’s refinement tools, highlighting its utility for small-molecule crystallography .
- Hydrogen-Bonding Networks: The spiro compound’s rigid structure may limit hydrogen-bond donor-acceptor flexibility, reducing its ability to form diverse supramolecular assemblies compared to the target .
Biological Activity
Tert-butyl 5,5-difluoro-4-oxoazocane-1-carboxylate is a synthetic organic compound that has garnered interest in biological research due to its unique structural properties and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H19F2NO3
- Molecular Weight : 263.28 g/mol
- CAS Number : 2416243-69-9
The compound's structure features a tert-butyl group and difluorinated moieties, which influence its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets. The presence of fluorine atoms and the carbonyl group enhances its binding affinity to enzymes and receptors. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes with their active sites, thus blocking substrate access.
- Receptor Modulation : It can alter receptor conformations or signaling pathways, affecting physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Studies and Experimental Data
- Antimicrobial Studies :
- Cytotoxicity Assays :
- Mechanistic Insights :
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Differences | Biological Activity |
|---|---|---|
| Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate | Different fluorine positioning | Notable enzyme inhibition |
| Tert-butyl 3-(trifluoromethyl)-4-oxoazocane | Additional trifluoromethyl group | Enhanced cytotoxicity against cancer cells |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 5,5-difluoro-4-oxoazocane-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution or condensation steps. Key conditions include the use of tetrahydrofuran (THF) as a solvent and triethylamine as a base to facilitate deprotonation and intermediate stabilization. Post-synthetic purification may involve acid-base extraction (e.g., aqueous NaOH followed by HCl acidification) to isolate the carboxylic acid derivative. Reaction progress should be monitored via TLC or HPLC to ensure intermediate stability and minimize side-product formation .
Q. How is the molecular structure of this compound validated experimentally?
X-ray crystallography is the gold standard for structural validation. Data collection and refinement using SHELX programs (e.g., SHELXL for small-molecule refinement) enable precise determination of bond lengths, angles, and stereochemistry. Complementary techniques like / NMR and IR spectroscopy verify functional groups and fluorination patterns. WinGX and ORTEP for Windows are recommended for crystallographic data visualization and anisotropic displacement modeling .
Q. What analytical techniques are critical for assessing the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS) is used to quantify purity. Differential scanning calorimetry (DSC) identifies polymorphic transitions, while elemental analysis confirms stoichiometric ratios of C, H, and N. Residual solvent analysis via gas chromatography (GC) ensures compliance with ICH guidelines .
Advanced Research Questions
Q. How can computational modeling elucidate the hydrogen-bonding networks and supramolecular assembly of this compound in crystalline phases?
Density functional theory (DFT) calculations predict hydrogen-bond donor/acceptor interactions, while graph set analysis (as per Etter’s formalism) classifies motifs like or patterns. Molecular dynamics (MD) simulations model packing efficiency under varying temperatures. Pair these with experimental crystallographic data to resolve discrepancies between predicted and observed lattice energies .
Q. What strategies resolve contradictions in crystallographic data, such as anomalous thermal parameters or disordered moieties?
Re-refinement using SHELXL with TWIN/BASF commands can address twinning or disorder. Hydrogen-bonding patterns should be cross-validated via graph set analysis to identify misassigned interactions. If anisotropic displacement parameters (ADPs) are inconsistent, consider high-resolution synchrotron data or low-temperature crystallography to reduce thermal motion artifacts .
Q. How does the compound’s reactivity vary under different pH or solvent conditions, and what mechanistic insights can be derived?
Kinetic studies in buffered solutions (pH 3–10) coupled with NMR track fluorine substituent stability. Solvent polarity effects (e.g., DMSO vs. THF) on ring-opening reactions can be quantified via Eyring plots. Mechanistic pathways (e.g., nucleophilic attack at the carbonyl) are validated using isotopic labeling (e.g., ) and mass spectrometry .
Q. What experimental frameworks link the compound’s biological activity to its structural features?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes or receptors. In vitro assays (e.g., enzyme inhibition kinetics) validate computational results. Structure-activity relationship (SAR) studies systematically modify the azocane ring or fluorine substituents to correlate steric/electronic effects with bioactivity .
Q. How can Design of Experiments (DoE) optimize reaction parameters for scaled-up synthesis while maintaining reproducibility?
A factorial design evaluates variables like temperature, catalyst loading, and solvent ratios. Response surface methodology (RSM) identifies optimal conditions for yield and purity. Robustness testing under edge-case conditions (e.g., excess reagents) ensures process reliability. Statistical tools like JMP or Minitab analyze interactions between factors .
Methodological Notes
- Crystallography : Use SHELXTL (Bruker AXS) for high-throughput structure solution and refinement. For twinned crystals, employ the HKLF 5 format in SHELXL .
- Computational Tools : Gaussian 16 or ORCA for DFT; Mercury or CrystalExplorer for crystal packing visualization.
- Safety Protocols : Follow OSHA HCS guidelines for handling fluorinated compounds, including fume hood use and emergency rinsing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
